molecular formula C12H9Cl2NO B8331944 (4-Chlorophenyl)-(4-chloro-pyridin-3-yl)-methanol

(4-Chlorophenyl)-(4-chloro-pyridin-3-yl)-methanol

Cat. No. B8331944
M. Wt: 254.11 g/mol
InChI Key: GITDITPQWCCFDS-UHFFFAOYSA-N
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Patent
US08633318B2

Procedure details

(4-Chlorophenyl)-(4-chloro-pyridin-3-yl)-methanol (7.57 g, 29.8 mmol) was dissolved in dry acetone (150 mL) and chromium (VI) oxide (8.94 g, 89.4 mmol) was added. The reaction mixture was stirred for 18 h and then poured into sat aq NaHCO3 solution (500 mL) and extracted with DCM (2×500 mL). The combined organic layers were dried (MgSO4) and the solvents were removed in vacuo. The residue was purified by column chromatography (normal phase, 50 g, Strata SI-1, silica gigatube, DCM (600 mL)) to give (4-chlorophenyl)-(4-chloropyridin-3-yl)-methanone (4.88 g, 65.0%) as a yellow oil.
Quantity
7.57 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
8.94 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([C:10]2[CH:11]=[N:12][CH:13]=[CH:14][C:15]=2[Cl:16])[OH:9])=[CH:4][CH:3]=1.C([O-])(O)=O.[Na+]>CC(C)=O.[O-2].[Cr+6].[O-2].[O-2]>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([C:10]2[CH:11]=[N:12][CH:13]=[CH:14][C:15]=2[Cl:16])=[O:9])=[CH:6][CH:7]=1 |f:1.2,4.5.6.7|

Inputs

Step One
Name
Quantity
7.57 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(O)C=1C=NC=CC1Cl
Name
Quantity
150 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
8.94 g
Type
catalyst
Smiles
[O-2].[Cr+6].[O-2].[O-2]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (2×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvents were removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (normal phase, 50 g, Strata SI-1, silica gigatube, DCM (600 mL))

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(=O)C=1C=NC=CC1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4.88 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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